Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is known for its unique chemical structure, which includes a benzofuran ring fused with a benzamide moiety and substituted with ethyl and trimethoxy groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Benzamide Moiety: The benzamide group is introduced by reacting the benzofuran derivative with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the benzamide moiety.
Benzofuran-2-carboxylic acid: Lacks the ethyl ester and trimethoxybenzamido groups.
3,4,5-Trimethoxybenzamide: Lacks the benzofuran ring and ethyl ester group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-5-28-21(24)19-17(13-8-6-7-9-14(13)29-19)22-20(23)12-10-15(25-2)18(27-4)16(11-12)26-3/h6-11H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHWPUOZTCVZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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